

Discontinuation of the Zamzetoclax Clinical Trial: A Technical Analysis

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Compound of Interest

Compound Name: Zamzetoclax

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Foster City, CA – The clinical development of **zamzetoclax** (formerly GS-9716), a novel inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), has been discontinued by Gilead Sciences. The decision, announced in the company's second-quarter 2025 update, follows a broader trend of challenges within the development of MCL1 inhibitors and a strategic pipeline prioritization by the company. This in-depth guide provides a comprehensive analysis of the available information surrounding the termination of the **zamzetoclax** clinical trial, aimed at researchers, scientists, and drug development professionals.

Rationale for Discontinuation

The termination of the **zamzetoclax** clinical program was not attributed to a specific safety concern but rather a strategic decision reflecting the challenging landscape of MCL1 inhibition and a portfolio review by Gilead.[1][2] The discontinuation was announced alongside the cessation of two other early-stage programs, indicating a move to concentrate resources on assets with a higher probability of success.[1][2]

This decision was likely influenced by the lack of compelling clinical efficacy observed with other MCL1 inhibitors in development. For instance, Amgen terminated a phase 1 study of its MCL1 inhibitor, tapotoclax, due to a lack of clinical efficacy.[3] The broader class of MCL1 inhibitors has faced significant hurdles, with several clinical-stage discontinuations by major pharmaceutical companies, including Prelude's PRT1419, AstraZeneca's AZD5991, and AbbVie's ABBV-467.[3] These collective setbacks suggest a potential class-wide difficulty in

translating the potent preclinical anti-tumor activity of MCL1 inhibition into meaningful clinical benefit, a factor that likely weighed heavily in Gilead's decision.

Zamzetoclax Clinical Trial Overview (NCT05006794)

Zamzetoclax was being evaluated in a Phase 1a/b, open-label, multi-center study designed to assess its safety, tolerability, and pharmacokinetics as both a monotherapy and in combination with other anticancer agents in patients with advanced solid malignancies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Summary of NCT05006794 Clinical Trial Design

Parameter	Description
Official Title	A Phase 1a/b Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Subjects With Solid Malignancies. [8]
Primary Objectives	To determine the maximum tolerated dose (MTD) or maximum administered dose of zamzetoclax. [4] [5] [6] [9] [10] To characterize the safety and tolerability of zamzetoclax as a monotherapy and in combination with other anti-cancer therapies. [4] [5] [6] [9] [10]
Study Type	Interventional, Open-Label. [8]
Phase	Phase 1. [8]
Patient Population	Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors for which no standard therapy was available or had failed. [4] [6]
Interventions	Zamzetoclax (GS-9716) as monotherapy. Zamzetoclax in combination with Docetaxel. Zamzetoclax in combination with sacituzumab govitecan-hziy. [8] [11]

No quantitative data from this clinical trial has been publicly released.

Experimental Protocols

Detailed experimental protocols for the NCT05006794 trial are not publicly available. However, based on the study's listing on clinical trial registries, the following general methodologies were employed:

- **Dose Escalation:** The trial was designed to follow a dose-escalation scheme to determine the MTD of **zamzetoclax**, both as a single agent and in combination therapies.
- **Safety and Tolerability Assessment:** Standard safety monitoring would have been conducted, including the recording of adverse events (AEs) and serious adverse events (SAEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
- **Pharmacokinetic Analysis:** Blood samples were likely collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **zamzetoclax**.
- **Anti-Tumor Activity:** Tumor assessments, likely using imaging techniques such as CT or MRI, would have been performed at baseline and regular intervals to evaluate response to treatment based on criteria like RECIST 1.1.

The Mechanism of Action of MCL1 Inhibitors and Associated Challenges

MCL1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.^[12] Overexpression of anti-apoptotic proteins like MCL1 is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.^{[5][12]} MCL1 inhibitors, such as **zamzetoclax**, are designed to bind to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This allows Bak and Bax to oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.

Despite the clear rationale for targeting MCL1, the development of inhibitors has been fraught with challenges:

- **On-Target Toxicity:** MCL1 is also crucial for the survival of various healthy cells, including hematopoietic stem cells, cardiomyocytes, and neurons. Inhibition of MCL1 can therefore lead to on-target toxicities, such as myelosuppression and cardiac toxicity.[\[10\]](#)
- **Narrow Therapeutic Window:** The need to achieve a therapeutic concentration that induces apoptosis in cancer cells without causing significant harm to healthy tissues results in a narrow therapeutic window, making dosing and patient selection critical and challenging.
- **Mechanisms of Resistance:** Tumors can develop resistance to MCL1 inhibitors through various mechanisms, including the upregulation of other anti-apoptotic Bcl-2 family members or alterations in the apoptotic signaling pathway.

Visualizing the Core Concepts

To better illustrate the scientific principles and processes discussed, the following diagrams have been generated.

Figure 1: Simplified Apoptotic Signaling Pathway and the Role of MCL1 Inhibition

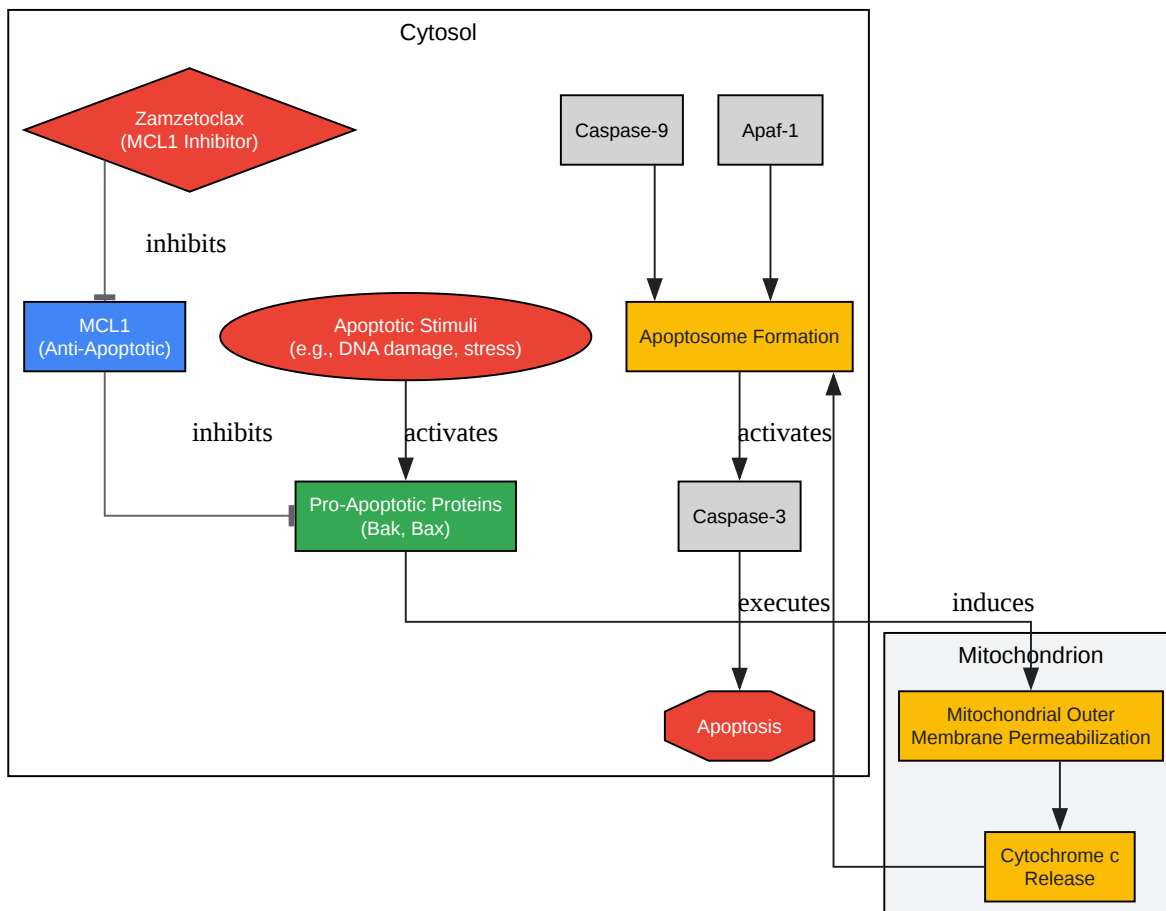
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Figure 1: Simplified Apoptotic Signaling Pathway and the Role of MCL1 Inhibition

Figure 2: Generalized Clinical Trial Workflow and Decision Points

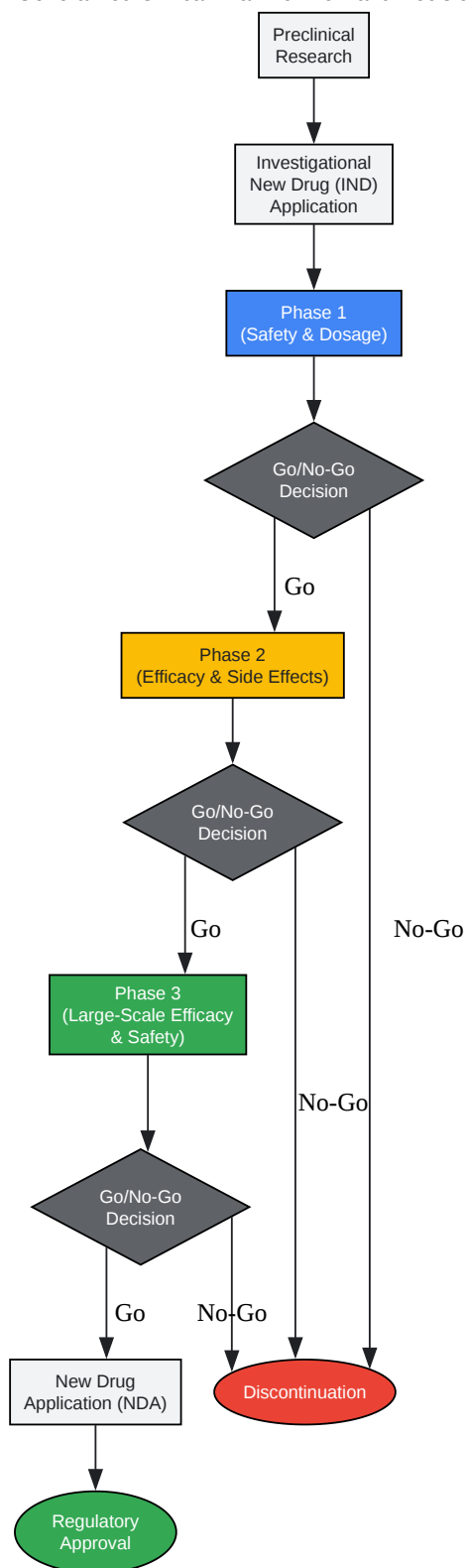
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Figure 2: Generalized Clinical Trial Workflow and Decision Points

Conclusion

The discontinuation of the **zamzetoclax** clinical trial underscores the significant challenges in developing MCL1 inhibitors. While the preclinical rationale for targeting this anti-apoptotic protein remains strong, the translation into clinically meaningful outcomes has proven difficult for multiple candidates in this class. The decision by Gilead appears to be a strategic one, driven by the broader landscape of MCL1 inhibitor development and an internal portfolio assessment. For researchers and drug developers, the story of **zamzetoclax** and other MCL1 inhibitors serves as a critical case study in the complexities of targeting fundamental cellular processes like apoptosis and highlights the importance of a robust therapeutic window and manageable toxicity profiles for the successful development of novel cancer therapeutics. Future efforts in this space will likely require innovative approaches to patient selection, combination strategies, and toxicity management to unlock the full potential of MCL1 inhibition.

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